molecular formula C12H11ClFN3 B3042627 N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline CAS No. 648858-87-1

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline

Cat. No.: B3042627
CAS No.: 648858-87-1
M. Wt: 251.69 g/mol
InChI Key: UPUJDWKJCWQPCY-UHFFFAOYSA-N
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Description

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyrazole ring and a fluoro-substituted aniline moiety, making it a unique and potentially valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. This can be achieved through the chlorination of 1,3-dimethyl-5-pyrazolone, followed by acylation with 4-fluoroaniline . The reaction conditions often include the use of reagents such as 2-fluorobenzoyl chloride and catalysts to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, acylation, and purification using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halides and nucleophiles . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in compounds with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline is unique due to its specific combination of chloro and fluoro substituents on the pyrazole and aniline rings, respectively. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-8-11(12(13)17(2)16-8)7-15-10-5-3-9(14)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJDWKJCWQPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline

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